2-(7-Oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetic acid
Description
Properties
IUPAC Name |
2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c12-6(13)3-5-4-11-2-1-9-8(11)10-7(5)14/h1-2,5H,3-4H2,(H,12,13)(H,9,10,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVGAZWYIJMPMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=NC=CN21)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Catalysts and Solvents
Cyclization steps benefit from Brønsted or Lewis acid catalysts. Toluene-4-sulfonic acid (TsOH) in toluene at 125–130°C efficiently promotes intramolecular dehydration, achieving yields up to 75% for related thiazolo[3,2-a]pyrimidines. For imidazo systems, acetic acid or p-toluenesulfonic acid in refluxing ethanol is preferred, minimizing decomposition of acid-sensitive intermediates.
Hydrolysis of Ester Intermediates
Saponification of ethyl acetate intermediates to the carboxylic acid is typically performed using aqueous sodium hydroxide (2M) at 60–80°C. Prolonged heating (>6 hours) ensures complete hydrolysis but risks decarboxylation; thus, reaction monitoring via thin-layer chromatography (TLC) is critical.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)**
Comparative Analysis of Synthetic Methods
Challenges and Mitigation Strategies
- Regioselectivity Issues : Competing cyclization pathways may yield isomeric byproducts. Using bulky directing groups (e.g., tert-butyl) on the pyrimidine ring enhances selectivity.
- Acid Sensitivity : The acetic acid moiety is prone to decarboxylation at high temperatures. Conducting hydrolysis under nitrogen atmosphere and low heat (50–60°C) mitigates degradation.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions can be performed using halogens and alkenes.
Major Products Formed: The reactions can yield various derivatives of the compound, including hydroxylated, halogenated, and alkylated versions, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its imidazo[1,2-a]pyrimidine core is valuable in the development of new chemical entities.
Biology: In biological research, the compound has been studied for its potential antimicrobial and antiviral properties. It can be used to develop new drugs targeting various pathogens.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new therapeutic agents. Its derivatives have been investigated for their potential use in treating diseases such as cancer and inflammatory disorders.
Industry: In the materials industry, the compound can be used in the development of advanced materials with unique properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 2-(7-Oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetic acid exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Structural Analogues of Imidazo[1,2-a]pyrimidine Derivatives
Table 1: Key Structural Features of Analogues
Solubility and Reactivity
- Target Compound: The acetic acid group at the 6-position increases aqueous solubility compared to ester or alkyl derivatives (e.g., methyl ester in ). However, the 7-oxo group may reduce solubility in nonpolar solvents.
- Methyl Ester Analogue (CAS: 940995-70-0): The esterification of the acetic acid (as in ) improves lipophilicity, making it more suitable for cell-based assays or prodrug strategies.
Biological Activity
2-(7-Oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique imidazo-pyrimidine core, which is known for its diverse biological activities. The structural formula can be represented as follows:
Anticancer Activity
Research indicates that compounds with imidazo-pyrimidine structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of this class can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cell signaling pathways essential for tumor growth.
Case Study:
A study conducted by researchers demonstrated that related compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF7) and prostate cancer cells (PC3), indicating potent cytotoxic effects .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF7 | 4.62 |
| Related derivative | PC3 | 1.18 |
Antibacterial Activity
The antibacterial properties of imidazo-pyrimidine derivatives have also been explored. These compounds have shown effectiveness against a range of bacterial strains, potentially through mechanisms involving the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Research Findings:
A patent review highlighted that similar compounds demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum efficacy .
Safety and Toxicity Profiles
Preliminary toxicity studies are crucial for evaluating the safety profiles of new compounds. For example, acute toxicity assessments in animal models have revealed that certain derivatives exhibit favorable safety margins at therapeutic doses. The compound's pharmacokinetics and toxicological profiles are essential for determining its viability as a therapeutic agent.
Q & A
Q. What are the common synthetic routes for 2-(7-Oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetic acid, and what are the critical reaction conditions?
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key steps may include nucleophilic substitution of imidazo[1,2-a]pyrimidine precursors with acetic acid derivatives under basic conditions. Solvents like dimethylformamide (DMF) or acetonitrile are often used under reflux, with careful pH control to optimize yield. Intermediate purification via column chromatography is critical to isolate the target compound .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the structure, particularly the imidazo[1,2-a]pyrimidine core and acetic acid sidechain. Infrared (IR) spectroscopy identifies functional groups like carbonyls. X-ray crystallography, using programs like SHELXL, resolves 3D molecular geometry and hydrogen-bonding networks, which are critical for understanding reactivity .
Q. How can researchers validate the purity of this compound during synthesis?
High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) ensures purity. Melting point analysis and elemental analysis (C, H, N) provide additional validation. For crystalline samples, powder X-ray diffraction (PXRD) compares experimental and simulated patterns to detect polymorphic impurities .
Advanced Research Questions
Q. What strategies are used to analyze structure-activity relationships (SAR) for derivatives of this compound?
SAR studies often involve synthesizing derivatives with modifications to the imidazo[1,2-a]pyrimidine core or acetic acid moiety. Computational methods like molecular docking predict binding affinities to biological targets (e.g., enzymes), while in vitro assays (e.g., enzyme inhibition, cell viability) validate activity. QSAR models correlate structural features with observed bioactivity .
Q. How can researchers resolve contradictions in reported synthetic yields or spectral data?
Reproducibility issues may arise from variations in reaction conditions (e.g., solvent purity, temperature gradients). Systematic optimization using Design of Experiments (DoE) identifies critical parameters. Discrepancies in NMR data can be addressed by repeating experiments under standardized conditions (deuterated solvents, calibrated instruments) and referencing established databases .
Q. What methodologies are recommended for evaluating the compound’s stability under experimental conditions?
Stability studies involve stress testing (e.g., exposure to light, heat, or humidity) followed by HPLC or LC-MS to detect degradation products. Kinetic studies under varying pH and temperature conditions quantify degradation rates. Thermogravimetric Analysis (TGA) assesses thermal stability .
Q. How can computational modeling enhance the design of biologically active derivatives?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular dynamics simulations assess binding stability in protein pockets. Virtual screening of chemical libraries prioritizes derivatives with optimal pharmacokinetic profiles (e.g., LogP, polar surface area) .
Q. What approaches are used to assess the compound’s potential toxicity in preclinical studies?
In vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) screen for acute toxicity. Computational tools like ProTox-II predict organ-specific toxicity. In vivo studies in model organisms evaluate systemic effects, with histopathological analysis post-administration .
Q. How can researchers optimize the compound’s solubility and bioavailability for pharmacological applications?
Salt formation (e.g., sodium or hydrochloride salts) or co-crystallization with cyclodextrins improves aqueous solubility. Prodrug strategies, such as esterification of the acetic acid group, enhance membrane permeability. Pharmacokinetic studies in animal models measure bioavailability and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
